molecular formula C7H6O4S B103929 3-Thiophenemalonic acid CAS No. 21080-92-2

3-Thiophenemalonic acid

Cat. No. B103929
CAS RN: 21080-92-2
M. Wt: 186.19 g/mol
InChI Key: GCOOGCQWQFRJEK-UHFFFAOYSA-N
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Description

3-Thiophenemalonic acid is a chemical compound related to the thiophene family, which is known for its applications in various fields such as materials science and pharmaceuticals. The compound features a thiophene ring, which is a five-membered sulfur-containing heterocycle, and malonic acid substituents that provide additional reactivity and functionalization possibilities.

Synthesis Analysis

The synthesis of 3-thiophenemalonic acid derivatives has been explored in several studies. For instance, a synthesis process for 3-thienylmalonic acid, a key intermediate for semi-synthetic β-lactam antibiotics like ticarcillin sodium, has been developed. The optimized conditions involve the conversion of 3-bromothiophene to 3-iodothiophene using CuI in quinoline, with a significant yield improvement reported . Additionally, synthetic routes for various thiophene derivatives have been established, such as the synthesis of poly(2-thiophen-3-yl-malonic acid), which is a polythiophene with two carboxylic acids per repeating unit . Another study reports the synthesis of 3,4-bis(trimethylsilyl)thiophene, which serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using both experimental and theoretical methods. For poly(2-thiophen-3-yl-malonic acid), FTIR and (1)H NMR were used to investigate the chemical structure, while quantum mechanical calculations helped determine the molecular conformation. The inter-ring dihedral angles were found to be pH-dependent, affecting the polymer's solubility and conformation . In another study, the structural and electronic properties of 3-thiophene acetic acid were analyzed using DFT calculations, revealing good agreement with experimental molecular geometry and providing insights into the stability of crystal packing through intermolecular interactions .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that expand their application potential. For example, the polythiophene derivative mentioned earlier can change its conformation in response to pH, which is crucial for its solubility and potential use in selective membranes . The synthesis of 3,4-bis(trimethylsilyl)thiophene allows for subsequent reactions such as palladium-catalyzed cross-coupling to yield various disubstituted thiophenes . Additionally, the reactivity of thiophene derivatives towards cycloaddition and other reactions has been demonstrated, leading to the formation of complex structures like benzo[c]thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Poly(2-thiophen-3-yl-malonic acid) exhibits good thermal stability with a decomposition temperature above 215 degrees Celsius and an electrical conductivity characteristic of semiconductor materials. Its solubility in aqueous base and the presence of carboxylic acid groups make it suitable for applications in electrodialysis and wastewater treatment . The electronic properties of 3-thiophene acetic acid have been explored through TD-DFT, revealing information about HOMO, LUMO, and excitation energy values, which are important for understanding the compound's reactivity and potential as an inhibitor of human monoamine oxidase .

Scientific Research Applications

Corrosion Inhibition

3-Thiophenemalonic acid (3TMA) has been identified as an effective corrosion inhibitor for copper. Research demonstrates that 3TMA, when used in different concentrations, can chemically adsorb on the copper surface, reducing corrosion rates in environments containing sodium chloride and sulfuric acid. This property makes 3TMA a potential candidate for use in water cooling systems and other applications where copper corrosion is a concern (Medrano-Solís, León-Silva, & Nicho, 2017).

Polymer and Material Synthesis

3TMA has been used in the synthesis of polythiophene derivatives, including poly(3-thiophenemalonic acid) (P3TMA). These compounds exhibit interesting properties, such as high water solubility, conductivity, and thermal stability. P3TMA, for example, is being explored for its potential as a blue-light-emitting material, offering potential applications in electronic and optoelectronic devices (He et al., 2012).

Nanoparticle Formation

The role of 3TMA in the formation of noble metal nanoparticles, including gold, silver, platinum, and palladium, has been studied. Heating a mixture of 3TMA and metal salts leads to the formation of well-stable noble metal nanoparticles. This simple method eliminates the need for additional reducing and protective agents, suggesting applications in various fields requiring metal nanoparticles (Luo, 2008).

Electrochemical Applications

3TMA-modified electrodes have shown promise in the electrochemical detection of certain dyes and pesticides. These modified electrodes provide high sensitivity and specificity, making them useful for food safety and environmental monitoring applications (Xu Guang-ri, 2010).

Computational and Structural Studies

3TMA has been the subject of computational studies to understand its molecular and electronic properties. These studies have implications for its use in designing inhibitors for enzymes like monoamine oxidase, which is crucial for drug design and therapeutic applications (Issa, Sagaama, & ISSAOUI, 2020).

Photovoltaic Applications

Research has shown that polymers derived from 3TMA, such as poly(3-thiophenemalonic acid), can be used to sensitize TiO2 electrodes in photovoltaic devices. These findings open up possibilities for using 3TMA derivatives in solar energy applications (Senadeera et al., 2005).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

3-Thiophenemalonic acid has potential applications in various fields. For instance, it has been used as an additive to enhance the performance of perovskite solar cells . The market for 3-Thiophenemalonic acid is expected to grow in the future .

properties

IUPAC Name

2-thiophen-3-ylpropanedioic acid
Source PubChem
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InChI

InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOOGCQWQFRJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066675
Record name Propanedioic acid, 3-thienyl-
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Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenemalonic acid

CAS RN

21080-92-2
Record name 3-Thiophenemalonic acid
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Record name 2-(Thiophen-3-yl)propanedioic acid
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Record name Propanedioic acid, 2-(3-thienyl)-
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Record name Propanedioic acid, 3-thienyl-
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Record name Thiophene-3-malonic acid
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Record name 2-(THIOPHEN-3-YL)PROPANEDIOIC ACID
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Synthesis routes and methods

Procedure details

Dimethyl 3-thienylmalonate, unpurified from the above reaction, (0.0385 kg, 0.18 mole) was added dropwise over 10 minutes to a stirred solution of sodium hydroxide (0.0157 kg, 0.39 mole) in water (0.065 dm3) maintaining the temperature between 10°-20°. The resulting solution was stirred at ambient temperature for 1 hour and the methanol (formed in the hydrolysis) distilled under reduced pressure (Buchi, to ≤50°). The concentrate was cooled to 10°, 4-methyl-2-pentanone (0.040 dm3) added and the pH adjusted to 5.0 with concentrated hydrochloric acid. The mixture was separated, the aqueous phase acidified to pH 3.0 (conc. HCl) and the solution extracted with dichloromethane (2×0.02 dm3). After separation the aqueous phase was acidified to pH 1.0 (conc. HCl) and the solution extracted with diethyl ether (2×0.05 dm3). The ethereal extract was treated with charcoal and dried over magnesium sulphate (0.01 kg). Filtration and evaporation of the filtrate gave a pale yellow gum that on trituration with dichloromethane (0.03 dm3) yielded 3-thienylmalonic acid as a white powder 0.025 kg (75%), m.p. 138°-139°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
GKR Senadeera, T Kitamura, Y Wada… - Solar energy materials …, 2005 - Elsevier
… As a continuation of our work, we have synthesized poly (3-thiophenemalonic acid) (P3TMA) bearing two carboxylic groups attached to the monomer (which is necessary for favorable …
Number of citations: 76 www.sciencedirect.com
G Celik, E Eren, A Uygun - Journal of applied polymer science, 2013 - Wiley Online Library
Poly(2‐thiophene‐3‐yl‐malonic acid) (P3TMA) was synthesized electrochemically using tetrabutylammonium perchlorate (TBAClO 4 ) as electrolyte into acetonitrile (ACN) for glucose …
Number of citations: 7 onlinelibrary.wiley.com
AB Medrano-Solís, U León-Silva… - Anti-Corrosion Methods …, 2017 - emerald.com
… The aim of the present work is to examine the inhibitory action of the 3-thiophenemalonic acid (3TMA) for the copper corrosion in 0.5 M solutions of sodium chloride or sulfuric acid by …
Number of citations: 3 www.emerald.com
J Wan, GR Xu, Z Liu - International Journal of Electrochemical Science, 2012 - Elsevier
… In this work, we had shown that poly(3-Thiophenemalonic acid) film of negatively charged compound formed on an electrode surface could act both as an electrocatalyst for the DA and …
Number of citations: 4 www.sciencedirect.com
J Chen, GR Xu, L Bai, JZ Tao, YQ Liu… - International Journal of …, 2012 - Elsevier
A novel sensor for the determination of terbuthylazine (TBA) based on 3-thiophenemalonic acid (3- TMA) as functional monomer was fabricated by molecularly imprinted technology. …
Number of citations: 10 www.sciencedirect.com
L Liu, C Zhang, LX Zhang, Q Li, YY Yin… - Inorganic Chemistry …, 2020 - Elsevier
A new coordination polymer with formula of [Cd(TMA)(4-CNPy)(H 2 O)] n (named as CdL, H 2 TMA = 3-thiophenemalonic acid, 4-CNPy = 4-cyanopyridine) has been obtained through a …
Number of citations: 12 www.sciencedirect.com
YY Yin, LX Zhang, H Xu, YC Jian, MJ Zhang… - Inorganic Chemistry …, 2021 - Elsevier
… Here, we successfully synthesized a new CP with formula of [Cd(TMA)] n (named as CdTMA, H 2 TMA = 3-thiophenemalonic acid) through a facile acetone diffusion method at room …
Number of citations: 10 www.sciencedirect.com
G Xu, B Tang, S Jing, J Tao - International Journal of Electrochemical …, 2015 - Elsevier
… 0.1 M PBS (pH 6.8) containing 1 mM 3-thiophenemalonic acid for 10 cycles. As shown in figure 1… to prove that the 3-thiophenemalonic acid molecules were gradually electropolymerized …
Number of citations: 18 www.sciencedirect.com
YY Yin, LX Zhang, X Wang, BL Zhang, XQ Gong… - Inorganic Chemistry …, 2019 - Elsevier
… In this work, a new lead-containing CP of [Pb(TMA)] n (named as PbL, H 2 TMA = 3-thiophenemalonic acid) was synthesized through a facile precipitation method at room temperature. …
Number of citations: 12 www.sciencedirect.com
C Zhang, Y Jiang, D Zhang, Y Shan… - ECS Electrochemistry …, 2015 - iopscience.iop.org
… Under optimum conditions, the limit of detection (LOD) on the 3-thiophenemalonic acid (3-… (3-TCA, curve c), TP (curve d), 3-thiophenemalonic acid (3-TMA, curve e) and 3-TAA (curve f), …
Number of citations: 6 iopscience.iop.org

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